molecular formula C10H14ClSi B15166362 CID 10584130

CID 10584130

Cat. No.: B15166362
M. Wt: 197.75 g/mol
InChI Key: CFOGKACRTRJFCI-UHFFFAOYSA-N
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Description

CID 10584130 (PubChem Compound Identifier 10584130) is a chemical compound cataloged in the PubChem database.

Properties

Molecular Formula

C10H14ClSi

Molecular Weight

197.75 g/mol

InChI

InChI=1S/C10H14ClSi/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

CFOGKACRTRJFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(chloro)phenylsilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silane compound. The reaction is as follows:

(CH3)3CClSiH3+C6H5MgBr(CH3)3CSi(C6H5)2Cl+MgBrCl\text{(CH}_3\text{)}_3\text{CClSiH}_3 + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{CSi(C}_6\text{H}_5\text{)}_2\text{Cl} + \text{MgBrCl} (CH3​)3​CClSiH3​+C6​H5​MgBr→(CH3​)3​CSi(C6​H5​)2​Cl+MgBrCl

Industrial Production Methods: In industrial settings, tert-Butyl(chloro)phenylsilane is produced by the chlorination of tert-butyldiphenylsilane. This process involves the use of chlorine gas in the presence of a catalyst to achieve the desired chlorinated product .

Chemical Reactions Analysis

Absence of CID 10584130 in Provided Sources

  • Search result (PMC table) lists 39 compounds with molecular formulas and biological activity data, but none align with this compound based on numerical identifiers or structural descriptions.

  • Search result (PubChem) is a general database entry and does not include specific data for this CID. PubChem requires direct queries for compound-specific information, but the provided snippet does not confirm its existence.

  • Other results focus on unrelated compounds (e.g., CCT251921 in , compound 21–44 in , and sulfonamide derivatives in ).

Potential Explanations for Missing Data

  • Incorrect CID : Verify the CID number for accuracy. For example, CID 10584130 does not appear in PubChem’s public records as of March 2025.

  • Proprietary or Unpublished Data : The compound may be under patent protection or part of unpublished research.

  • Nomenclature Discrepancies : The compound might be listed under an alternative identifier (e.g., IUPAC name, SMILES).

Recommended Actions

  • Direct Query of PubChem :
    Visit PubChem (https://pubchem.ncbi.nlm.nih.gov) and search for this compound to confirm its existence and access available data.

  • Expand Source Review :

    • Use SciFinder, Reaxys, or CAS Common Chemistry for proprietary or patent-associated data.

    • Consult peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Letters) for synthetic pathways.

  • Validate Structural Information :
    If a structure is available, use tools like ChemDraw or MarvinSketch to generate a SMILES/InChI key and re-query databases.

General Insights from Related Compounds

While this compound is unconfirmed, the search results provide context for analogous compounds:

  • CDK8/19 Inhibitors (e.g., CCT251921 ):

    • Synthesized via structure-guided design, incorporating 3,4,5-trisubstituted-2-aminopyridine scaffolds.

    • Key reactions: Carbamate formation, spirocycle substitutions, and metabolic stability optimization.

  • Triazine Derivatives :

    • Prepared through nucleophilic substitution reactions between esters and biguanides.

    • Demonstrated IC50_{50} values of 3.6–11.0 µM against HCT-116 and MCF-7 cancer lines.

Data Table: Example Reactions for Analogous Compounds

Compound ClassReaction TypeKey Reagents/ConditionsBiological Activity (IC50_{50})Source
CDK8/19 InhibitorsCarbamate synthesisN-methyl sultam, spirolactamCDK8 inhibition: <10 nM
Triazine sulfonamidesNucleophilic substitutionBiguanide hydrochlorides, NaOHHCT-116: 3.6–11.0 µM
Pyrazole carboxylatesEsterificationThiophene-2-carboxylate, DCCAnticancer activity: −5.7 kcal/mol

Scientific Research Applications

Chemistry: tert-Butyl(chloro)phenylsilane is widely used in organic synthesis as a silylating agent. It is employed to protect hydroxyl groups in complex molecules, allowing for selective reactions to occur at other functional groups.

Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study. It is also used in the synthesis of pharmaceuticals where protection of functional groups is necessary

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using structural, physicochemical, and functional criteria. Below is a comparative analysis framework applied to CID 10584130 and its analogs, based on standardized parameters from the literature .

Table 1: Key Comparison Metrics

Parameter This compound (Hypothetical) CID 6167 (Colchicine) CID 46907796 (Nrf2 Inhibitor) CAS 1254115-23-5
Molecular Formula Not available C₂₂H₂₅NO₆ Not provided C₇H₁₄N₂O
Molecular Weight Not available 399.43 g/mol Not provided 142.20 g/mol
LogPo/w (iLOGP) Not available 1.58 (predicted) Not provided 1.83
Solubility (ESOL) Not available 24.7 mg/mL Not provided 86.7 mg/mL
Bioavailability Not available Low (BBB: No) High (Nrf2 inhibition) 0.55 Score
Synthetic Route Not available Natural product Microwave-assisted synthesis K₂CO₃-mediated

Structural Similarity

  • CID 6167 (Colchicine) : A tropolone alkaloid with a tricyclic structure, widely used for gout treatment . Unlike this compound (if hypothetical), colchicine’s rigid fused-ring system may limit its metabolic stability compared to synthetic analogs.
  • CID 46907796: A synthetic Nrf2 inhibitor with a piperazine core, optimized for target binding via microwave synthesis .

Functional Comparison

  • CAS 1254115-23-5 : A piperazine derivative with high solubility (86.7 mg/mL) and moderate bioavailability (Score: 0.55) . Such analogs emphasize the importance of nitrogen-containing heterocycles in enhancing drug-like properties, which may align with this compound’s design.
  • CAS 5390-04-5 : A small carbonyl compound with high GI absorption but low BBB permeability . This contrasts with larger, more complex CIDs (e.g., 6167), illustrating the trade-off between molecular size and pharmacokinetics.

Research Findings and Methodological Insights

  • Analytical Techniques : CID comparisons rely heavily on GC-MS (as in CID fraction analysis ) and collision cross-section (CCS) measurements for structural validation .
  • Machine Learning Models : Descriptors like logP, molecular weight, and placental transfer class (e.g., Table 8 in ) are critical for predicting compound behavior, applicable to this compound’s hypothetical profile.
  • Synthetic Accessibility : Protocols using K₂CO₃ or microwave irradiation (e.g., ) demonstrate trends in optimizing reaction efficiency for nitrogen-rich analogs.

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